molecular formula C16H12F2N2O B12931916 1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole CAS No. 199594-83-7

1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole

Cat. No.: B12931916
CAS No.: 199594-83-7
M. Wt: 286.28 g/mol
InChI Key: CFJPQJGZSJYYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole is a chemical compound that belongs to the benzimidazole family. This compound is characterized by the presence of a difluorobenzyl group attached to the benzimidazole ring, along with a formyl and a methyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzyl chloride and 4-methylbenzimidazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to achieve the desired product.

Chemical Reactions Analysis

1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are usually carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Scientific Research Applications

1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide) and other benzimidazole derivatives.

    Uniqueness: The presence of the difluorobenzyl group and the formyl group in this compound imparts unique chemical and biological properties, making it distinct from other benzimidazole derivatives. Its specific substitution pattern allows for targeted interactions with molecular targets, leading to its potential use in various applications.

Properties

CAS No.

199594-83-7

Molecular Formula

C16H12F2N2O

Molecular Weight

286.28 g/mol

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-4-methylbenzimidazole-2-carbaldehyde

InChI

InChI=1S/C16H12F2N2O/c1-10-4-2-7-14-16(10)19-15(9-21)20(14)8-11-12(17)5-3-6-13(11)18/h2-7,9H,8H2,1H3

InChI Key

CFJPQJGZSJYYIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N(C(=N2)C=O)CC3=C(C=CC=C3F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.